3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
The compound “3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains several functional groups including a methoxy group, a sulfonyl group, a piperidine ring, a pyrazine ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyrazine rings suggests that the molecule may have a cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the sulfonyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl and nitrile groups could impact its solubility in different solvents .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of compounds related to 3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile. For instance, a study by Okasha et al. (2022) synthesized a related compound through microwave irradiation, which exhibited significant antibacterial and antifungal activities, comparable to reference antimicrobial agents. This suggests potential applications in developing new antimicrobial drugs (Okasha et al., 2022).
Anticancer Properties
A series of related compounds synthesized through a one-pot three-component condensation reaction showed promising in vitro anticancer activity against several cancer cell lines, including breast, colon, and liver cancers. The study by El-Agrody et al. (2020) highlighted that certain derivatives could induce cell cycle arrest and trigger apoptosis in cancer cells, offering insights into potential therapeutic applications for cancer treatment (El-Agrody et al., 2020).
Heterocyclic Compound Synthesis
Compounds within this chemical class have been utilized in the synthesis of various heterocyclic compounds. A study by Elewa et al. (2021) developed new pyridines from a base compound through a one-step reaction, which were then evaluated for their antimicrobial and antitumor activities. This highlights the versatility of such compounds in synthesizing heterocyclic compounds with potential biological activities (Elewa et al., 2021).
Genotoxicity Studies
In the realm of pharmacological research, understanding the genotoxicity of compounds is crucial. Kalgutkar et al. (2007) investigated the genotoxicity potential of a similar compound, revealing metabolism-dependent genotoxic effects. This study underscores the importance of assessing the safety profile of new chemical entities in drug development (Kalgutkar et al., 2007).
Novel Antimicrobial Agents
Research by Azab et al. (2013) into new heterocyclic compounds containing a sulfonamido moiety, including those structurally related to this compound, led to the synthesis of compounds with significant antibacterial properties. This opens avenues for the development of novel antimicrobial agents (Azab et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13-10-15(5-6-17(13)25-2)27(23,24)22-9-3-4-14(12-22)26-18-16(11-19)20-7-8-21-18/h5-8,10,14H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJAZHNKJVWRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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